2-(4-chlorophenoxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
CAS No.: 892456-03-0
Cat. No.: VC7700706
Molecular Formula: C18H16ClN3O4S
Molecular Weight: 405.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892456-03-0 |
|---|---|
| Molecular Formula | C18H16ClN3O4S |
| Molecular Weight | 405.85 |
| IUPAC Name | 2-(4-chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
| Standard InChI | InChI=1S/C18H16ClN3O4S/c19-14-3-7-16(8-4-14)26-11-17(23)21-10-9-20-18(21)27-12-13-1-5-15(6-2-13)22(24)25/h1-8H,9-12H2 |
| Standard InChI Key | JJVKVUANQHKIOK-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC=C(C=C3)Cl |
Introduction
This compound is a complex organic molecule featuring multiple functional groups:
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4-chlorophenoxy group: Provides aromatic and electron-withdrawing properties.
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Nitrophenyl group: Contributes to electron-withdrawing effects and potential reactivity.
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Sulfanyl group: Adds sulfur-based functionality, often associated with bioactivity.
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Imidazole ring: Common in biologically active molecules, potentially influencing pharmacological properties.
Structural Features
The molecule's structure suggests it could have applications in medicinal chemistry or materials science. Its key features include:
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Aromaticity: The phenoxy and nitrophenyl groups may enhance stability and interaction with biological targets.
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Electrophilicity: The nitro and chloro groups make the molecule reactive toward nucleophiles.
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Heterocyclic core: The imidazole ring is often found in drugs targeting enzymes or receptors.
| Functional Group | Role in Structure | Potential Impact |
|---|---|---|
| 4-Chlorophenoxy | Aromaticity | Stability, binding interactions |
| Nitro group | Electron-withdrawing | Reactivity, potential toxicity |
| Sulfanyl group | Thiol reactivity | Possible enzymatic interactions |
| Imidazole ring | Heterocyclic core | Bioactivity, solubility |
Potential Applications
While no specific data is available for this compound, structurally similar molecules have been studied for:
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Pharmaceuticals:
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Antimicrobial agents due to the imidazole ring.
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Potential anticancer activity from nitroaromatic derivatives.
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Chemical Synthesis:
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As intermediates in creating more complex molecules.
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Biological Probes:
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For studying enzyme inhibition or receptor binding.
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Research Directions
Future studies could focus on:
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Synthesis Optimization: Developing efficient methods to produce the compound.
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Biological Testing: Screening for antimicrobial, anticancer, or enzyme-inhibitory properties.
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Computational Analysis: Predicting drug-like properties using tools like SwissADME.
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